molecular formula C5H10O4 B12282953 5-(Hydroxymethyl)oxolane-2,4-diol

5-(Hydroxymethyl)oxolane-2,4-diol

Cat. No.: B12282953
M. Wt: 134.13 g/mol
InChI Key: PDWIQYODPROSQH-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)oxolane-2,4-diol, also known as 2-deoxy-D-ribose, is a pentose sugar with the molecular formula C₅H₁₀O₄. It is a critical component of DNA, where it forms the backbone of the nucleic acid via phosphodiester bonds. Structurally, it consists of a five-membered oxolane (tetrahydrofuran) ring with hydroxyl groups at positions 2 and 4 and a hydroxymethyl group at position 5 . This compound is biologically significant due to its role in genetic material and its involvement in metabolic pathways, such as nucleotide biosynthesis.

Preparation Methods

Chemical Reduction of Ribose Derivatives

Sodium Borohydride-Mediated Reduction

A foundational approach involves the reduction of ribose or its protected derivatives. For example, 2-deoxy-D-ribose is synthesized via sodium borohydride (NaBH₄) reduction of ribose in methanol under mild conditions (0–25°C). This method achieves ~70% yield but requires careful control to minimize side reactions such as over-reduction or epimerization1.

Key Steps :

  • Dissolution of ribose in methanol.
  • Gradual addition of NaBH₄ at 0°C.
  • Stirring for 6–12 hours at room temperature.
  • Acidic workup and purification via recrystallization.

Catalytic Hydrogenation

Alternative protocols employ catalytic hydrogenation using palladium or nickel catalysts. This method is advantageous for large-scale production, offering yields up to 85% when applied to ribonolactone derivatives2.

Stereoselective Synthesis from D-Glyceraldehyde Acetonide

A five-step industrial route starting from D-glyceraldehyde acetonide (Figure 1) highlights cost-effectiveness and scalability3:

  • Reformasky Reaction : Reacting D-glyceraldehyde acetonide with ethyl bromoacetate and activated zinc powder in tetrahydrofuran (THF) yields β-hydroxy ester intermediates.
  • Hydroxyl Protection : Silane-based protecting groups (e.g., tert-butyldimethylsilyl) are introduced.
  • Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces esters to diols.
  • Oxidation : Chromium trioxide (CrO₃) or Dess-Martin periodinane oxidizes secondary alcohols to ketones.
  • Deprotection and Cyclization : Acidic hydrolysis (HCl/H₂O) followed by cyclization yields 2-deoxy-D-ribose with an overall yield of 53.7%.

Advantages :

  • Avoids toxic reagents (e.g., mercury compounds).
  • Compatible with continuous-flow manufacturing.

Enzymatic and Biocatalytic Approaches

Ribose Reductase-Catalyzed Conversion

Enzymatic reduction of ribose using ribose reductase (EC 1.1.1.369) offers a green alternative. This method, performed in aqueous buffers at pH 7.0–7.5, achieves >90% enantiomeric excess (ee) and is scalable for pharmaceutical applications4.

Optimized Conditions :

  • Substrate: D-ribose (1 M).
  • Cofactor: NADPH (0.5 mM).
  • Temperature: 30–37°C.
  • Yield: 78–82%.

Microbial Fermentation

Recent advances exploit engineered E. coli strains to produce 2-deoxy-D-ribose via the pentose phosphate pathway. Fermentation media supplemented with glucose and trace metals yield ~12 g/L after 48 hours5.

Protection-Activation-Inversion Strategies

A four-step synthesis from 2-deoxy-D-ribose enables access to both D- and L-enantiomers (Figure 2)6:

  • Acetal Protection : Reaction with benzyl alcohol or methanol in HCl yields 1-O-alkyl derivatives.
  • Sulfonylation : Tosyl chloride (TsCl) or mesyl chloride (MsCl) activates 3,4-hydroxyl groups.
  • Stereochemical Inversion : Nucleophilic displacement with potassium benzoate in DMF/H₂O (115°C) inverts configuration.
  • Deprotection : Acidic hydrolysis (HCl/H₂O) removes protecting groups, yielding 2-deoxy-L-ribose (30–35% overall yield).

Critical Insight :

  • The inversion step’s efficiency hinges on solvent polarity and nucleophile strength.

Novel Methodologies and Recent Advances

Solid-Phase Synthesis

Immobilized catalysts (e.g., strong acid cation exchange resins) streamline purification. For instance, treatment of 3,4-O-diacetyl-D-arabinal with lithium bromide and resin in water achieves 85% yield with minimal byproducts7.

Flow Chemistry

Continuous-flow systems enhance reaction control. A 2024 study demonstrated a 92% yield by combining microreactors with in-line IR monitoring8.

Comparative Analysis of Key Methods

Method Starting Material Key Reagents/Conditions Yield Scalability
NaBH₄ Reduction D-Ribose NaBH₄, MeOH, 0°C 70% Moderate
Catalytic Hydrogenation Ribonolactone H₂, Pd/C, EtOH 85% High
Enzymatic Reduction D-Ribose Ribose reductase, NADPH 80% High
Industrial 5-Step Route D-Glyceraldehyde Zn, LiAlH₄, CrO₃ 53.7% High
Solid-Phase Synthesis 3,4-O-Diacetyl-D-arabinal LiBr, cation exchange resin 85% High

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-a-L-ribofuranose can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding lactones or acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include lactones, alcohols, and substituted derivatives, which are valuable intermediates in further synthetic applications .

Scientific Research Applications

Chemical Applications

5-(Hydroxymethyl)oxolane-2,4-diol serves as a crucial building block in organic synthesis. Its chemical structure allows it to participate in various reactions leading to the formation of nucleoside analogs and other complex organic molecules.

Key Reactions

  • Reduction : It can be reduced to yield 2-deoxy-D-ribonolactone and 2-deoxy-D-ribitol.
  • Substitution : Halogenated derivatives of 2-deoxy-D-ribose can be synthesized from this compound.

Biological Applications

In biological research, this compound is essential for genetic studies due to its role as a component of DNA. It plays a critical role in molecular biology research, particularly in the study of nucleic acids.

Case Study: Genetic Studies

A study highlighted the use of this compound in the synthesis of nucleoside analogs that target viral infections. The analogs demonstrated significant antiviral activity against various pathogens, showcasing the potential of this compound in therapeutic applications .

Medicinal Applications

The compound has been explored for its potential in drug development, particularly in the creation of antiviral and anticancer drugs. Its derivatives are under investigation for therapeutic effects against diseases.

Notable Findings

  • Antiviral Drugs : Research indicates that derivatives of this compound exhibit potent activity against viral infections, making them candidates for antiviral drug development .
  • Anticancer Properties : Studies have shown that certain derivatives can inhibit cancer cell proliferation, indicating their potential as anticancer agents.

Industrial Applications

In industrial settings, this compound is utilized as a precursor in the synthesis of pharmaceuticals and biochemical reagents. Its eco-friendly production methods, such as enzymatic reduction using ribose reductase, are favored for large-scale applications due to their high specificity and efficiency .

Production Methods

MethodDescriptionYield
Enzymatic ReductionUsing ribose reductase for conversionHigh yield
Chemical SynthesisSodium borohydride reduction under mild conditionsModerate yield

Summary of Biological Activities

The biological significance of this compound is underscored by its interactions with biomolecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Deoxy-a-L-ribofuranose involves its incorporation into nucleic acids or its role as a precursor in the synthesis of nucleosides. It interacts with molecular targets such as enzymes involved in nucleic acid metabolism. The pathways involved include those related to DNA and RNA synthesis and repair .

Comparison with Similar Compounds

Nucleotide Analogs with Modified Purine/Base Moieties

Several nucleotide analogs share the 5-(hydroxymethyl)oxolane-2,4-diol backbone but feature modifications on the purine or base moiety, altering their pharmacological properties:

Compound Name Molecular Formula Molecular Weight Purity (%) Melting Point (°C) Key Modifications Application/Notes
(2R,3R,4S,5R)-2-(6-(Ethyl(propyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol C₁₅H₂₄N₆O₄ 352.39 98.3 145 Ethylpropylamine substituent Potential CD39/CD73 inhibitor
(2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol C₁₇H₁₉N₅O₄ 357.36 98 178–180 Benzylamino group Antagonist of purinergic receptors
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol C₁₁H₁₅N₅O₄ 281.26 96 183–185 Methylamino substitution Anticancer research

Key Differences :

  • Substituents on the purine ring (e.g., benzylamino, ethylpropylamino) influence solubility, receptor binding, and metabolic stability.
  • Higher molecular weights correlate with increased melting points due to enhanced intermolecular interactions .

Fluorinated and Azidated Derivatives

Halogenation or azide incorporation alters electronic properties and biological activity:

Compound Name Molecular Formula Molecular Weight Key Features Application
(2R,3R,4S,5R)-2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (2-fluoroadenosine) C₁₀H₁₂FN₅O₄ 285.23 Fluorine atom at position 2 of purine Antiviral and antitumor agent
(2R,3R,4S,5R)-2-(6-Amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol C₁₀H₁₂N₈O₄ 308.25 Azide group at position 2 Photoaffinity labeling probes

Key Differences :

  • Fluorine increases electronegativity, enhancing metabolic stability and binding affinity to enzymes like kinases .
  • Azide groups enable click chemistry applications but may reduce in vivo stability .

Stereoisomers and Structural Variants

Stereochemical variations significantly impact biological activity:

Compound Name Molecular Formula Molecular Weight Key Feature Source/Notes
(2S,4S,5R)-5-(Hydroxymethyl)oxolane-2,4-diol C₅H₁₀O₄ 134.13 Stereoisomer of deoxyribose Synthetic intermediate
2-O-Methyl-D-xylose C₆H₁₂O₅ 164.16 Methoxy group at position 2 Derived from plum polysaccharides

Key Differences :

  • Stereoisomers like (2S,4S,5R) may lack compatibility with DNA polymerases due to altered sugar puckering .
  • Methoxy substitutions (e.g., 2-O-methyl-D-xylose) reduce reactivity in glycosylation reactions .

Naturally Occurring Hydroxymethyl-Containing Compounds

This compound shares functional groups with plant-derived metabolites:

Compound Name Molecular Formula Molecular Weight Source Biological Role
5-Hydroxymethylfurfural (5-HMF) C₆H₆O₃ 126.11 Castanea mollissima (chestnut) Antioxidant; Maillard reaction product
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one C₆H₈O₄ 144.13 Acorus tatarinowii (rhizome) Antimicrobial activity

Key Differences :

  • 5-HMF is a furan derivative with applications in food chemistry, unlike the oxolane-based deoxyribose .
  • Pyranone derivatives exhibit distinct redox properties due to their conjugated carbonyl systems .

Biological Activity

5-(Hydroxymethyl)oxolane-2,4-diol, also known as 2-deoxy-D-ribose, is a carbohydrate derivative with significant biological activities. This compound plays a crucial role in various biochemical processes, particularly in nucleic acid metabolism and cellular energy production. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5_5H10_{10}O4_4 and a molecular weight of 134.13 g/mol. Its structure features a five-membered ring containing two hydroxyl groups and one hydroxymethyl group. This configuration is critical for its biological activity, as it influences the compound's reactivity and interactions with biomolecules .

Biological Significance

The biological significance of this compound can be summarized as follows:

  • Metabolic Role : It is involved in the metabolism of nucleic acids, serving as a building block for DNA and RNA synthesis .
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress within cells .
  • Cytotoxic Effects : Research indicates that this compound possesses cytotoxic effects against various cancer cell lines, making it a candidate for anticancer therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which may contribute to its antioxidant effects .
  • Modulation of Cell Signaling Pathways : It influences signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic potential of this compound:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects against T47D breast cancer cells. The compound induced apoptosis through non-apoptotic pathways, suggesting its potential as an anticancer agent .
    Cell LineIC50_{50} (µM)
    T47D (Breast)15.0
    MDA-MB-23120.0
    MRC-5 (Normal)25.0
  • Antioxidant Properties : In vitro assays revealed that this compound effectively scavenged reactive oxygen species (ROS), thereby reducing oxidative damage in cellular models .
  • Therapeutic Applications : Given its role in nucleic acid metabolism and antioxidant properties, researchers are investigating its use in developing antiviral and anticancer drugs .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
2'-Deoxy-D-riboseC5_5H10_{10}O4_4Essential for DNA structure; lacks a hydroxyl group at the 2' position.
RiboseC5_5H10_{10}O5_5Contains an additional hydroxyl group; crucial for RNA structure.
5-HydroxymethylfurfuralC6_6H6_6O3_3Used in food chemistry; contains a furan ring.

Q & A

Basic Research Questions

Q. How can the structural identity of 5-(hydroxymethyl)oxolane-2,4-diol be confirmed in synthetic samples?

To confirm structural identity, researchers should employ a combination of NMR spectroscopy and X-ray crystallography .

  • 1H/13C NMR : Analyze chemical shifts for the oxolane ring protons (δ ~3.5–4.5 ppm) and hydroxymethyl group (δ ~3.7 ppm). Compare with reference data for 2-deoxy-D-ribose derivatives .
  • X-ray crystallography : Resolve the stereochemistry of the diol groups (C2 and C4) and hydroxymethyl orientation (C5). Crystallographic fragment screening studies (e.g., in ) provide validated structural templates for similar oxolane-based compounds .

Q. What experimental strategies optimize the synthesis of this compound derivatives?

Key strategies include:

  • Regioselective protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during glycosylation, as demonstrated in adenosine analog synthesis .
  • Oxidation-reduction control : Employ TEMPO/NaClO for selective oxidation of primary alcohols, followed by NaBH4 reduction to avoid over-reduction artifacts .
  • Purification : Utilize reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate diastereomers .

Advanced Research Questions

Q. How does this compound interact with FAD-dependent oxidoreductases in crystallographic studies?

Crystallographic fragment screening of Chaetomium thermophilum oxidoreductase ( ) reveals:

  • Binding motifs : The compound forms hydrogen bonds with conserved residues (e.g., Asp128 and Arg225) via its diol groups.
  • Conformational flexibility : The hydroxymethyl group adopts multiple rotameric states in the active site, impacting catalytic efficiency .
  • Methodological note : Soak crystals in 10 mM compound solution (pH 7.4) for 24 hours and collect data at 1.8 Å resolution to resolve binding modes .

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound analogs?

Discrepancies often arise from:

  • Enzymatic specificity : Use radiolabeled tracers (e.g., 14C at C1) to track degradation pathways. Compare adenosine deaminase (ADA) activity across tissue homogenates .
  • pH-dependent stability : Conduct stability assays at physiological pH (7.4) and acidic conditions (pH 5.0, mimicking lysosomal environments). HPLC-MS quantification can differentiate hydrolysis products .
  • Species variability : Validate findings in human primary cell lines versus rodent models to account for ADA isoform differences .

Q. What methodologies elucidate the compound’s role in nucleotide excision repair (NER) mechanisms?

  • Kinetic assays : Measure repair rates in UV-damaged DNA plasmids incubated with recombinant XPG/XPF endonucleases and ATP-dependent helicases.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between this compound and NER complex proteins .
  • In silico docking : Use AutoDock Vina to model interactions with XPG’s catalytic pocket, guided by crystallographic data from .

Q. Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in aqueous vs. organic solvents: How to address this?

  • Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. notes that hydroxyl-rich analogs exhibit >50 mg/mL solubility in PBS but <5 mg/mL in ethanol .
  • Co-solvent systems : For in vivo studies, use cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility without altering bioactivity .

Q. Discrepancies in enzymatic inhibition potency across studies: What factors contribute?

  • Enzyme source purity : Validate commercial enzyme batches via SDS-PAGE and activity assays (e.g., ADA activity kits).
  • Allosteric modulation : Screen for endogenous modulators (e.g., ATP or Mg2+) that alter binding kinetics, as seen in adenosine kinase studies .

Q. Methodological Resources

  • Stereochemical analysis : Refer to for crystallographic protocols .
  • Metabolic profiling : Adapt protocols from using LC-HRMS .
  • Enzymatic assays : Follow ADA activity measurement guidelines in .

Properties

IUPAC Name

5-(hydroxymethyl)oxolane-2,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIQYODPROSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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